molecular formula C18H13N4NaO5S B14462787 Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt CAS No. 66214-46-8

Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt

Cat. No.: B14462787
CAS No.: 66214-46-8
M. Wt: 420.4 g/mol
InChI Key: PYIAQEDVAJVCGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing and printing textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-nitroaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the vivid coloration, while the sulfonic acid group enhances solubility in water. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic acid: Similar in structure but lacks the azo group.

    p-Toluenesulfonic acid: Contains a methyl group instead of the nitro group.

    Phenylsulfonic acid: Lacks the azo and nitro groups.

Uniqueness

Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt is unique due to its combination of azo and nitro groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong coloration and water solubility .

Properties

CAS No.

66214-46-8

Molecular Formula

C18H13N4NaO5S

Molecular Weight

420.4 g/mol

IUPAC Name

sodium;4-[[4-(2-nitroanilino)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H14N4O5S.Na/c23-22(24)18-4-2-1-3-17(18)19-13-5-7-14(8-6-13)20-21-15-9-11-16(12-10-15)28(25,26)27;/h1-12,19H,(H,25,26,27);/q;+1/p-1

InChI Key

PYIAQEDVAJVCGA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.